molecular formula C21H24N2O3S B2370157 N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941939-57-7

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2370157
CAS No.: 941939-57-7
M. Wt: 384.49
InChI Key: XPABMKNNUYFXTM-UHFFFAOYSA-N
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Description

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which catalyzes the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . The compound binds in the active site of FXa, acting as a competitive inhibitor .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in blood clot formation . Therefore, the compound has antithrombotic effects.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of many compounds

Preparation Methods

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes the following steps:

Chemical Reactions Analysis

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its potential as a therapeutic agent.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h5,8-9,11-12,14-15,22H,1-4,6-7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPABMKNNUYFXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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